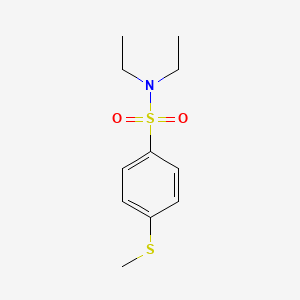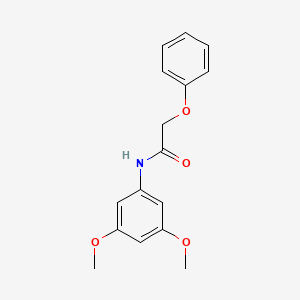
N,N-diethyl-4-(methylthio)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-(methylthio)benzenesulfonamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used to repel mosquitoes, ticks, fleas, and other biting insects. It has been found to be effective against a wide range of insects and is used in both personal and commercial insect repellent products.
作用机制
The mechanism of action of N,N-diethyl-4-(methylthio)benzenesulfonamide is not fully understood. It is believed that N,N-diethyl-4-(methylthio)benzenesulfonamide works by interfering with the insect's ability to detect human scent. This makes it difficult for the insect to locate and bite the human host. N,N-diethyl-4-(methylthio)benzenesulfonamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal that humans emit.
Biochemical and Physiological Effects
N,N-diethyl-4-(methylthio)benzenesulfonamide has been found to have minimal biochemical and physiological effects on humans. It is rapidly absorbed through the skin and excreted unchanged in the urine. N,N-diethyl-4-(methylthio)benzenesulfonamide has been found to have no significant toxic effects on humans when used as directed.
实验室实验的优点和局限性
N,N-diethyl-4-(methylthio)benzenesulfonamide is an effective insect repellent and is widely used in laboratory experiments to prevent insect bites. It is relatively easy to synthesize and can be used in a wide range of concentrations. However, N,N-diethyl-4-(methylthio)benzenesulfonamide can be toxic to some species of insects and may interfere with the results of certain experiments.
未来方向
There are several areas of research that could be explored in the future regarding N,N-diethyl-4-(methylthio)benzenesulfonamide. These include:
1. Developing new and more effective insect repellents that are less toxic to the environment.
2. Exploring the mechanism of action of N,N-diethyl-4-(methylthio)benzenesulfonamide to better understand how it works.
3. Investigating the effects of N,N-diethyl-4-(methylthio)benzenesulfonamide on non-target species, such as bees and other pollinators.
4. Studying the long-term effects of N,N-diethyl-4-(methylthio)benzenesulfonamide exposure on human health.
5. Developing new methods for synthesizing N,N-diethyl-4-(methylthio)benzenesulfonamide that are more efficient and environmentally friendly.
Conclusion
N,N-diethyl-4-(methylthio)benzenesulfonamide is a highly effective insect repellent that has been used for over 70 years. It is widely used in both personal and commercial insect repellent products and has been found to be safe for human use when used as directed. N,N-diethyl-4-(methylthio)benzenesulfonamide has been extensively studied for its insect repellent properties and is a valuable tool in laboratory experiments that involve insects. There are several areas of research that could be explored in the future to further our understanding of N,N-diethyl-4-(methylthio)benzenesulfonamide and its effects.
合成方法
The synthesis of N,N-diethyl-4-(methylthio)benzenesulfonamide involves the reaction of N,N-diethyl-m-toluamide with thionyl chloride and methyl mercaptan. This reaction takes place under acidic conditions and results in the formation of N,N-diethyl-4-(methylthio)benzenesulfonamide. The synthesis of N,N-diethyl-4-(methylthio)benzenesulfonamide is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
N,N-diethyl-4-(methylthio)benzenesulfonamide has been extensively studied for its insect repellent properties. It has been found to be highly effective against a wide range of biting insects, including mosquitoes, ticks, and fleas. N,N-diethyl-4-(methylthio)benzenesulfonamide has also been found to be effective against some species of ants and flies.
属性
IUPAC Name |
N,N-diethyl-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S2/c1-4-12(5-2)16(13,14)11-8-6-10(15-3)7-9-11/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHRCDFSYYEQTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(methylsulfanyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)

![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)

![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)

